5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline
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Overview
Description
5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline is a heterocyclic compound that belongs to the class of quinoline-pyrazole derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-pyridylhydrazine with a trifluoromethyl-substituted ketone, followed by cyclization to form the pyrazolo[4,3-c]isoquinoline core . The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) in an organic solvent like chloroform.
Major Products Formed
Scientific Research Applications
5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating cellular signaling pathways . The trifluoromethyl group enhances its binding affinity and specificity towards the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacks the pyrazole and trifluoromethyl groups.
Pyrazoloquinoline: Similar structure but without the trifluoromethyl group.
Pyridinyl-pyrazoles: Compounds with a pyridine and pyrazole ring but different substituents.
Uniqueness
The uniqueness of 5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds .
Properties
CAS No. |
824968-16-3 |
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Molecular Formula |
C16H9F3N4 |
Molecular Weight |
314.26 g/mol |
IUPAC Name |
5-pyridin-2-yl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C16H9F3N4/c17-16(18,19)15-14-13(22-23-15)10-6-2-1-5-9(10)12(21-14)11-7-3-4-8-20-11/h1-8H,(H,22,23) |
InChI Key |
KSRKGRPIIQVWSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(NN=C23)C(F)(F)F)C4=CC=CC=N4 |
Origin of Product |
United States |
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